Cas no 2248200-93-1 ((2R)-2-Isoquinolin-6-ylpropan-1-amine)

(2R)-2-Isoquinolin-6-ylpropan-1-amine 化学的及び物理的性質
名前と識別子
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- (2R)-2-Isoquinolin-6-ylpropan-1-amine
- EN300-6507794
- (2R)-2-(isoquinolin-6-yl)propan-1-amine
- 2248200-93-1
-
- インチ: 1S/C12H14N2/c1-9(7-13)10-2-3-12-8-14-5-4-11(12)6-10/h2-6,8-9H,7,13H2,1H3/t9-/m0/s1
- InChIKey: WJYWIPHORFQBFQ-VIFPVBQESA-N
- ほほえんだ: NC[C@H](C)C1C=CC2C=NC=CC=2C=1
計算された属性
- せいみつぶんしりょう: 186.115698455g/mol
- どういたいしつりょう: 186.115698455g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 38.9Ų
(2R)-2-Isoquinolin-6-ylpropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6507794-0.05g |
(2R)-2-(isoquinolin-6-yl)propan-1-amine |
2248200-93-1 | 95.0% | 0.05g |
$948.0 | 2025-03-14 | |
Enamine | EN300-6507794-0.25g |
(2R)-2-(isoquinolin-6-yl)propan-1-amine |
2248200-93-1 | 95.0% | 0.25g |
$1038.0 | 2025-03-14 | |
Enamine | EN300-6507794-2.5g |
(2R)-2-(isoquinolin-6-yl)propan-1-amine |
2248200-93-1 | 95.0% | 2.5g |
$2211.0 | 2025-03-14 | |
Enamine | EN300-6507794-0.1g |
(2R)-2-(isoquinolin-6-yl)propan-1-amine |
2248200-93-1 | 95.0% | 0.1g |
$993.0 | 2025-03-14 | |
Enamine | EN300-6507794-5.0g |
(2R)-2-(isoquinolin-6-yl)propan-1-amine |
2248200-93-1 | 95.0% | 5.0g |
$3273.0 | 2025-03-14 | |
Enamine | EN300-6507794-10.0g |
(2R)-2-(isoquinolin-6-yl)propan-1-amine |
2248200-93-1 | 95.0% | 10.0g |
$4852.0 | 2025-03-14 | |
Enamine | EN300-6507794-0.5g |
(2R)-2-(isoquinolin-6-yl)propan-1-amine |
2248200-93-1 | 95.0% | 0.5g |
$1084.0 | 2025-03-14 | |
Enamine | EN300-6507794-1.0g |
(2R)-2-(isoquinolin-6-yl)propan-1-amine |
2248200-93-1 | 95.0% | 1.0g |
$1129.0 | 2025-03-14 |
(2R)-2-Isoquinolin-6-ylpropan-1-amine 関連文献
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
(2R)-2-Isoquinolin-6-ylpropan-1-amineに関する追加情報
Comprehensive Overview of (2R)-2-Isoquinolin-6-ylpropan-1-amine (CAS No. 2248200-93-1): Properties, Applications, and Research Insights
The compound (2R)-2-Isoquinolin-6-ylpropan-1-amine (CAS No. 2248200-93-1) is a chiral amine derivative featuring an isoquinoline scaffold, a structural motif widely recognized for its significance in medicinal chemistry and material science. This molecule has garnered attention due to its potential applications in drug discovery, particularly as a building block for pharmaceutical intermediates and biologically active compounds. Its stereospecific configuration (R-enantiomer) further enhances its utility in asymmetric synthesis, a hot topic in modern organic chemistry.
Recent trends in AI-driven drug discovery and high-throughput screening have amplified interest in specialized compounds like (2R)-2-Isoquinolin-6-ylpropan-1-amine. Researchers frequently search for "isoquinoline derivatives in CNS drug development" or "chiral amines for catalysis," reflecting its relevance in neuroscience and green chemistry. The compound’s unique aromatic system and amine functionality make it a candidate for modulating protein-protein interactions, a frontier in targeted therapy.
From a synthetic perspective, 2248200-93-1 exemplifies advancements in enantioselective synthesis, a technique critical for reducing off-target effects in pharmaceuticals. Its isoquinoline core is structurally analogous to natural alkaloids, aligning with the growing demand for "natural product-inspired drug design." Analytical techniques such as HPLC chiral separation and X-ray crystallography are often employed to validate its purity and configuration, addressing common queries like "how to characterize chiral amines."
Beyond pharmaceuticals, (2R)-2-Isoquinolin-6-ylpropan-1-amine finds niche applications in ligand design for transition metal catalysis, a field pivotal for sustainable chemistry. Its electron-rich aromatic system facilitates chelation, making it valuable in "homogeneous catalysis optimization"—a trending search term among chemists. Environmental considerations also drive interest in its biodegradability profile, as industries seek "eco-friendly synthetic routes."
In summary, CAS No. 2248200-93-1 represents a versatile tool for researchers exploring chiral drug candidates, catalytic systems, and molecular recognition. Its intersection with cutting-edge topics like AI-assisted molecular modeling and green chemistry ensures sustained relevance in both academic and industrial settings. Future studies may focus on its structure-activity relationships or scalable synthesis, addressing the persistent demand for "cost-effective chiral building blocks."
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